molecular formula C12H14O B14589077 2-Propyl-2H-1-benzopyran CAS No. 61469-53-2

2-Propyl-2H-1-benzopyran

Cat. No.: B14589077
CAS No.: 61469-53-2
M. Wt: 174.24 g/mol
InChI Key: YYLNSPWMPVRSGA-UHFFFAOYSA-N
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Description

2-Propyl-2H-1-benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-2H-1-benzopyran can be achieved through several methods. One common approach involves the reaction of o-hydroxybenzaldehyde with malononitrile or ethyl cyanoacetate in an uncatalyzed aqueous medium. This reaction proceeds via a Knoevenagel condensation followed by cyclization . Another method involves the use of O-alkenyloxy or O-alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and environmentally benign solvents is preferred to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, dihydro derivatives, and various substituted benzopyrans .

Scientific Research Applications

2-Propyl-2H-1-benzopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-2H-1-benzopyran is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, making it more effective in certain applications compared to its unsubstituted counterparts .

Properties

CAS No.

61469-53-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-propyl-2H-chromene

InChI

InChI=1S/C12H14O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9,11H,2,5H2,1H3

InChI Key

YYLNSPWMPVRSGA-UHFFFAOYSA-N

Canonical SMILES

CCCC1C=CC2=CC=CC=C2O1

Origin of Product

United States

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